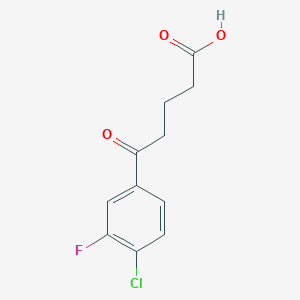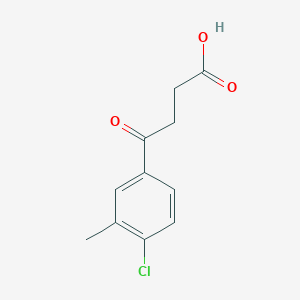
1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Lignin Acidolysis and Enol Ether Formation
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane showcases the significance of specific functional groups in chemical reactions and the potential for creating enol ether compounds. This study could inform the development of new methods for lignin valorization or the synthesis of bio-based chemicals (T. Yokoyama, 2015).
Supramolecular Chemistry of Benzene Derivatives
Benzene-1,3,5-tricarboxamides (BTAs) are highlighted for their role in supramolecular chemistry, showing a versatile application range from nanotechnology to biomedical applications. This review emphasizes the structural simplicity and wide accessibility of BTAs, suggesting potential parallels in the applications and functional versatility of similarly structured compounds (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Microwave-assisted Synthesis
A focused review on microwave-assisted synthesis of benzoxazole derivatives provides insights into modern chemistry techniques to increase diversity and speed in research. This technique's effectiveness for synthesizing benzoxazoles suggests potential applicability for synthesizing structurally similar compounds, including difluoro-dioxolan-methylbenzenes (M. Özil, E. Menteşe, 2020).
Environmental and Health Impact Studies
A study on 1,4-dioxane as an emerging water contaminant discusses the challenges in removing such compounds from water supplies, highlighting the need for further research on detection, environmental fate, and treatment technologies. This work underscores the broader context of assessing and mitigating the environmental and health impacts of chemical contaminants, including fluorinated benzenes (K. G. Godri Pollitt et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
Research on BODIPY-based materials for OLEDs applications indicates the potential of specific organic compounds in developing 'metal-free' infrared emitters. Such studies suggest the relevance of exploring diverse organic compounds, possibly including difluoro-dioxolan-methylbenzenes, for applications in organic electronics (B. Squeo, M. Pasini, 2020).
properties
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-1-2-9(12)7(5-8)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGURYLNNMDCLSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=C(C=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374256 |
Source


|
| Record name | 2-[(2,5-difluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
842123-88-0 |
Source


|
| Record name | 2-[(2,5-Difluorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,5-difluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B1302655.png)



